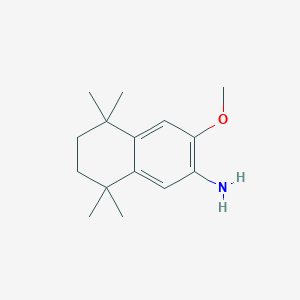

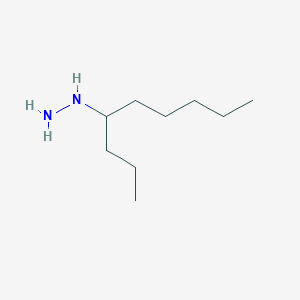

3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine" is a derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene where two adjacent carbon atoms in the fused benzene rings are saturated. This compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the research, which focus on various tetrahydronaphthalene derivatives with potential biological activities and synthetic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was achieved from 2-naphthoic acid through a sequence of reactions including bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in an overall yield of 27% . Similarly, the synthesis of other tetrahydronaphthalene derivatives involves reactions with mercaptoacetic acid and arenealdehydes, or through the reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with different reagents to produce various functionalized compounds .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a saturated ring fused to an aromatic system. The presence of substituents like methoxy groups and amines can influence the molecular conformation and stability. For example, atropisomerism, a phenomenon where molecules with chiral axes can exist as stable rotational isomers, was observed in several 1,3-thiazolidin-4-ones derived from tetrahydronaphthalene . The molecular structure and conformation are typically confirmed using techniques such as GC-MS, NMR, and X-ray diffraction studies.

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives undergo various chemical reactions, including cyclization, condensation, and rearrangement reactions, to form a wide range of compounds with different functional groups. For instance, the reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with aromatic aldehydes produced cyanopyridones, which could be further transformed into thioxopyridine and pyrazolopyridine derivatives . Additionally, the reaction of tetrahydronaphthalene derivatives with O-methylhydroxylamine hydrochloride resulted in the formation of O-methyloximes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure. The introduction of substituents like methoxy groups and amines can affect properties such as solubility, boiling point, and melting point. The presence of chiral centers can also lead to optical activity, which is relevant in the context of biological activity. The compounds' stability, reactivity, and conformational preferences can be studied using various spectroscopic methods and quantum chemical calculations .

Applications De Recherche Scientifique

Removal of Environmental Pollutants

Adsorption and Photocatalytic Degradation : Studies have investigated the removal of persistent organic pollutants from aqueous solutions. One approach involves the use of adsorption processes where strong chemical interactions with sorbents, such as hydrogen bonding and electrostatic interaction, facilitate the removal of contaminants. Advanced Oxidation Processes (AOPs), including Fenton/photo-Fenton processes and electrochemical oxidation, are also highlighted for their efficiency in breaking down pollutants through catalytic degradation, generating hydroxyl radicals for the removal of substances like sulfamethoxazole, a pharmaceutical pollutant (Prasannamedha & Kumar, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

3-methoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-14(2)6-7-15(3,4)11-9-13(17-5)12(16)8-10(11)14/h8-9H,6-7,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKXDOMMAKFRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC(=C(C=C21)N)OC)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)

![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2526247.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2526251.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2526255.png)